molecular formula C9H16FNO4 B14177757 N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine CAS No. 918409-12-8

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine

Cat. No.: B14177757
CAS No.: 918409-12-8
M. Wt: 221.23 g/mol
InChI Key: FFBDRDXWIXEMGM-ZCFIWIBFSA-N
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Description

N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the alanine backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-D-alanine typically involves the protection of the amino group of 3-fluoro-N-methyl-D-alanine with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the reaction temperature is maintained at ambient conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the compound efficiently . This method is more sustainable and versatile compared to traditional batch processes .

Properties

CAS No.

918409-12-8

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

(2S)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m1/s1

InChI Key

FFBDRDXWIXEMGM-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CF)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CF)C(=O)O

Origin of Product

United States

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